molecular formula C4H10CuO2 B1591115 Copper diethoxide CAS No. 2850-65-9

Copper diethoxide

Cat. No.: B1591115
CAS No.: 2850-65-9
M. Wt: 153.67 g/mol
InChI Key: CRCKGIUJMFFISH-UHFFFAOYSA-N
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Description

Copper diethoxide is an organometallic compound with the chemical formula Cu(OC₂H₅)₂ It is a copper(II) alkoxide, where copper is bonded to two ethoxide groups

Mechanism of Action

Target of Action

Copper diethoxide, like other copper compounds, primarily targets copper-binding proteins in cells . These proteins, such as ATP7A and ATP7B, are crucial for maintaining cellular copper homeostasis . This compound may interact with these proteins, affecting their function and potentially altering cellular processes.

Mode of Action

This compound likely interacts with its targets through redox reactions . As a transition metal, copper can act as either a recipient or a donor of electrons, participating in various reactions . This compound, by releasing copper ions, may contribute to these reactions, leading to changes in the function of target proteins and other cellular components .

Biochemical Pathways

This compound may affect several biochemical pathways. Copper metabolism, which involves uptake, distribution, sequestration, and excretion of copper at both the cellular and systemic levels, is likely to be impacted . This compound could potentially alter this metabolism, leading to changes in the downstream effects of these pathways .

Pharmacokinetics

Based on the behavior of other copper compounds, it can be inferred that this compound may be taken up by cells in a manner similar to other bioavailable copper ions . Once inside the cell, the copper ions could be distributed and metabolized, potentially being incorporated into various biochemical pathways .

Result of Action

The result of this compound’s action at the molecular and cellular level could be multifaceted. On one hand, copper is essential for various cellular functions, and this compound could contribute to these functions by providing bioavailable copper . On the other hand, an excess of copper ions in cells can generate free radicals and increase oxidative stress, which could lead to cellular damage .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of chelating agents could all impact the behavior of this compound . Additionally, the specific cellular environment, including the presence of various biomolecules and the redox state of the cell, could also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper diethoxide can be synthesized through the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting copper(II) sulfate with sodium ethoxide in ethanol. The reaction mixture is then filtered to remove sodium sulfate, and the solvent is evaporated to obtain the pure this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form copper(II) oxide and ethanol.

    Reduction: It can be reduced to metallic copper and ethanol.

    Substitution: this compound can react with water to form copper(II) hydroxide and ethanol.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents.

    Reduction: Hydrogen gas or a reducing agent like sodium borohydride can be used.

    Substitution: Water or aqueous solutions can be used for hydrolysis reactions.

Major Products Formed:

    Oxidation: Copper(II) oxide and ethanol.

    Reduction: Metallic copper and ethanol.

    Substitution: Copper(II) hydroxide and ethanol.

Scientific Research Applications

Copper diethoxide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of copper-containing catalysts.

    Biology: It is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of copper-based materials and coatings.

Comparison with Similar Compounds

    Copper(II) ethoxide: Similar to copper diethoxide but with different alkoxide groups.

    Copper(II) acetate: Another copper(II) compound with acetate groups instead of ethoxide.

    Copper(II) nitrate: A copper(II) compound with nitrate groups.

Uniqueness: this compound is unique due to its specific alkoxide groups, which confer distinct reactivity and solubility properties compared to other copper(II) compounds

Biological Activity

Copper diethoxide, a copper alkoxide compound, has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is formed by the reaction of copper salts with diethanolamine or through the direct reaction of copper metal with diethyl ether. This compound is part of a broader class of copper alkoxides that exhibit interesting properties due to the presence of copper ions, which can participate in redox reactions.

Mechanisms of Biological Activity

  • Redox Activity : Copper ions can undergo oxidation and reduction processes, which are crucial in biological systems. The ability of copper to switch between Cu(I) and Cu(II) states allows it to participate in electron transfer reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
  • Anticancer Properties : Research indicates that copper complexes, including those containing diethoxide ligands, have potential as anticancer agents. They can induce DNA damage through the generation of ROS and by directly interacting with DNA, leading to cell death .
  • Enzymatic Functions : Copper-containing enzymes play significant roles in various biological processes such as neurotransmitter regulation and cellular respiration. The structural characteristics of copper complexes like diethoxide are similar to those found in metalloenzymes, suggesting possible applications in biocatalysis .

Synthesis Methods

This compound can be synthesized through various methods:

  • Direct Reaction : A common method involves reacting copper(II) chloride with sodium diethoxide in anhydrous conditions, producing this compound along with sodium chloride as a byproduct.
  • Solventothermal Synthesis : This method allows for controlled synthesis conditions that can influence the purity and crystalline structure of the resulting compound .

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity correlated with increased ROS levels and DNA fragmentation, indicating its potential as an anticancer therapeutic agent .
  • Catalytic Applications : In catalysis, this compound has been shown to effectively promote various organic transformations, including cross-coupling reactions and oxidation processes. Its catalytic efficiency is attributed to the unique electronic properties conferred by the copper center .

Data Table: Biological Activities and Applications

Activity Mechanism Applications
AntioxidantROS generation leading to oxidative stressCancer therapy
Enzyme mimicryCatalytic activity similar to metalloenzymesBiocatalysis
DNA interactionDirect binding and cleavageAnticancer drug development
Organic synthesis catalystPromotes coupling reactionsPharmaceutical synthesis

Properties

IUPAC Name

copper;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKGIUJMFFISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10CuO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182725
Record name Ethanol, copper(2 ) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue powder with an alcoholic odor; [Alfa Aesar MSDS]
Record name Copper(II) ethoxide
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CAS No.

2850-65-9
Record name Ethanol, copper(2 ) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, copper(2 ) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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